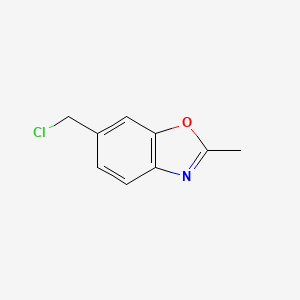

6-(Chloromethyl)-2-methyl-1,3-benzoxazole

Description

BenchChem offers high-quality 6-(Chloromethyl)-2-methyl-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Chloromethyl)-2-methyl-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

6-(chloromethyl)-2-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C9H8ClNO/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3 |

InChI Key |

CBYAUWHPOKFATJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole: A Technical Guide

Executive Summary

6-(Chloromethyl)-2-methyl-1,3-benzoxazole is a critical heterocyclic building block in medicinal chemistry, particularly for the development of antimicrobial, antiviral, and anticancer agents.[1] The benzoxazole core serves as a bioisostere for adenine and guanine, allowing it to interact effectively with biological polymers.[1][2] The C6-chloromethyl motif provides a highly reactive electrophilic handle, enabling the facile introduction of nucleophiles (amines, thiols, alkoxides) to generate diverse libraries of bioactive compounds.

This guide details a robust, scalable synthetic route designed for high regioselectivity, avoiding the ambiguity of direct halogenation methods.

Retrosynthetic Analysis & Strategy

Direct chloromethylation of 2-methylbenzoxazole (Blanc reaction) often suffers from poor regioselectivity (C5 vs. C6 mixtures) and safety concerns (bis-chloromethyl ether formation).[1] Radical halogenation of 2,6-dimethylbenzoxazole is viable but can lead to over-halogenation or competitive side-chain functionalization at the C2-methyl position due to its acidity.[1]

Optimal Strategy: A stepwise construction starting from 4-amino-3-hydroxybenzoic acid .[1] This route guarantees the C6 position of the functional group and allows for controlled reduction and activation.[1]

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the conversion of the carboxylic acid precursor to the chloromethyl target via an alcohol intermediate.[3][4]

Detailed Experimental Protocols

Stage 1: Cyclization to 2-Methyl-1,3-benzoxazole-6-carboxylic acid

This step constructs the benzoxazole ring.[1] The use of acetic anhydride serves as both the reagent and solvent, driving the formation of the amide followed by dehydrative cyclization.[1]

-

Reagents: 4-Amino-3-hydroxybenzoic acid (1.0 equiv), Acetic anhydride (excess), Acetic acid (solvent).[1]

-

Mechanism: N-acetylation

O-acetylation

Protocol:

-

Charge a round-bottom flask with 4-amino-3-hydroxybenzoic acid (15.3 g, 100 mmol).

-

Add acetic acid (150 mL) and acetic anhydride (15 mL).

-

Heat the mixture to reflux (approx. 118°C) for 8–12 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the starting amine.

-

Concentrate the reaction mixture under reduced pressure to remove excess acetic acid/anhydride.

-

Resuspend the residue in water (100 mL) and adjust pH to ~3–4 with dilute HCl to ensure the carboxylic acid is protonated.

-

Filter the precipitate, wash with cold water, and dry in a vacuum oven at 60°C.

Stage 2: Esterification to Methyl 2-methyl-1,3-benzoxazole-6-carboxylate

Converting the acid to the methyl ester improves solubility and facilitates the subsequent hydride reduction.[1]

-

Reagents: Stage 1 Product, Methanol, Thionyl Chloride (SOCl

) or H

Protocol:

-

Suspend 2-methyl-1,3-benzoxazole-6-carboxylic acid (10 g) in anhydrous methanol (100 mL).

-

Cool to 0°C in an ice bath. Add thionyl chloride (1.5 equiv) dropwise (Caution: Exothermic, gas evolution).

-

Reflux for 4 hours. The solid should dissolve as the ester forms.[1]

-

Evaporate the solvent.[1] Dissolve the residue in EtOAc, wash with saturated NaHCO

(to remove unreacted acid), then brine. -

Dry over Na

SO -

Yield: ~90–95%.

Stage 3: Reduction to (2-Methyl-1,3-benzoxazole-6-yl)methanol

Lithium Aluminum Hydride (LiAlH

Protocol:

-

In a dry flask under Argon/Nitrogen, suspend LiAlH

(1.2 equiv) in anhydrous THF (50 mL) at 0°C. -

Dissolve the methyl ester (from Stage 2) in THF (30 mL) and add dropwise to the hydride suspension.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quench: Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially (Fieser workup).

-

Filter the granular precipitate through Celite.[1]

-

Concentrate the filtrate to obtain the crude alcohol.[1]

-

Purification: Recrystallization from benzene/hexane or column chromatography (Hexane:EtOAc).

-

Key Intermediate Data:

H NMR (DMSO-d

Stage 4: Chlorination to 6-(Chloromethyl)-2-methyl-1,3-benzoxazole

The final activation step replaces the hydroxyl group with a chloride using thionyl chloride.[1]

Protocol:

-

Dissolve (2-methyl-1,3-benzoxazole-6-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) .

-

Cool to 0°C. Add Thionyl Chloride (SOCl

) (1.5 equiv) dropwise. -

Add a catalytic amount of DMF (2 drops) to accelerate the reaction.

-

Stir at room temperature for 2–4 hours.

-

Workup: Quench with saturated NaHCO

(Caution: Gas evolution). Separate the organic layer.[1][7] -

Wash with water and brine, dry over MgSO

. -

Concentrate to yield the target chloride.[1] This compound is reactive and should be stored cold.[1]

Characterization Data

The following data validates the structure of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole .

Spectral Analysis Summary

| Technique | Parameter | Observed/Predicted Values | Structural Assignment |

| 2.65 (s, 3H) | C2-CH | ||

| 4.72 (s, 2H) | CH | ||

| 7.35 (dd, | H-5 (Aromatic) | ||

| 7.50 (d, | H-7 (Aromatic, meta to N) | ||

| 7.65 (d, | H-4 (Aromatic, ortho to N) | ||

| 14.6 | CH | ||

| 46.2 | CH | ||

| 110.5, 120.1, 124.8 | Aromatic CH (C4, C5, C7) | ||

| 134.2, 140.5, 151.0 | Quaternary C (C6, C3a, C7a) | ||

| 164.5 | C2 (Oxazole C=N) | ||

| Mass Spec | m/z (ESI/EI) | 181.0 / 183.0 | [M]+ and [M+2]+ (3:1 ratio characteristic of Cl) |

| IR | 1620 | C=N stretching | |

| 1260 | C-O-C stretching | ||

| 740 | C-Cl stretching |

Reaction Mechanism Visualization[1]

Figure 2: Mechanism of chlorination via Thionyl Chloride.[1] The reaction proceeds through a chlorosulfite ester, followed by nucleophilic substitution by chloride.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the specific hazards associated with this protocol:

-

Alkylating Potential: 6-(Chloromethyl)-2-methyl-1,3-benzoxazole is a benzylic chloride.[1] It is a potent alkylating agent and should be treated as a potential mutagen/carcinogen.[1] Handle only in a fume hood with double nitrile gloves.[1]

-

Lachrymator: Like benzyl chloride, this compound may irritate mucous membranes and eyes.[1]

-

Storage: The compound is sensitive to moisture (hydrolysis back to alcohol). Store under inert gas (Argon) at 4°C or -20°C.

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO

gases.[1] Quench reactions slowly at low temperatures.[1]

References

-

Synthesis of 2-Methyl-1,3-benzoxazole-6-carboxylic acid: ChemicalBook. (2026). "2-Methyl-1,3-benzoxazole-6-carboxylic acid | 13452-14-7."[1][8]

-

Benzoxazole Biological Activity & Chemistry: Journal of Chemical and Pharmaceutical Research. (2011).[9] "Benzoxazole: The molecule of diverse biological activities."

-

General Benzoxazole Synthesis (Cyclization Protocols): PrepChem. "Synthesis of 2-methylbenzoxazole."[1][8]

-

Analogous Chloromethylation Data: PubChem. "2-(Chloromethyl)-1,3-benzoxazole Compound Summary."

-

Starting Material Data (4-Amino-3-hydroxybenzoic acid): Sigma-Aldrich.[1] "4-Amino-3-hydroxybenzoic acid Product Specification."

Sources

- 1. prepchem.com [prepchem.com]

- 2. esisresearch.org [esisresearch.org]

- 3. rsc.org [rsc.org]

- 4. 13452-14-7 | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 8. 2-Methyl-1,3-benzoxazole-6-carboxylic acid | 13452-14-7 [chemicalbook.com]

- 9. 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR data for 6-(Chloromethyl)-2-methyl-1,3-benzoxazole

An In-depth Technical Guide: ¹H and ¹³C NMR Spectroscopic Analysis of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole

Introduction

6-(Chloromethyl)-2-methyl-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted benzoxazole, it serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials.[1][2] The benzoxazole core is a privileged structure found in numerous pharmacologically active agents, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities.[1][3]

Accurate structural elucidation is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of organic compounds in solution.[3] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole. The data presented herein are based on established spectral data from closely related benzoxazole analogs and fundamental NMR principles. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the characterization of this important synthetic intermediate.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The standard IUPAC numbering for the 1,3-benzoxazole ring system is employed throughout this guide.

Caption: Molecular structure and atom numbering of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The predicted proton NMR data for 6-(Chloromethyl)-2-methyl-1,3-benzoxazole in a standard solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Data for 6-(Chloromethyl)-2-methyl-1,3-benzoxazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.65 | d | ~8.2 | 1H |

| H-5 | ~7.45 | s | - | 1H |

| H-7 | ~7.28 | d | ~8.2 | 1H |

| -CH₂Cl (C-8) | ~4.70 | s | - | 2H |

| -CH₃ (at C-2) | ~2.62 | s | - | 3H |

Interpretation of ¹H NMR Signals:

-

Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring appear in the characteristic downfield region between 7.0 and 8.0 ppm.[3]

-

H-4: This proton is expected to appear as a doublet around δ 7.65 ppm. Its downfield shift is attributed to the anisotropic effect of the fused oxazole ring. It shows ortho-coupling with H-5.

-

H-5: This proton, being adjacent to the chloromethyl group, is anticipated to resonate as a singlet or a finely split doublet around δ 7.45 ppm.

-

H-7: This proton is expected to be the most upfield of the aromatic signals, appearing as a doublet around δ 7.28 ppm, showing ortho-coupling to H-5.

-

-

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are expected to produce a sharp singlet at approximately δ 4.70 ppm. Benzylic protons typically resonate around 4.2-4.3 ppm[3], but the strong electron-withdrawing effect of the adjacent chlorine atom causes significant deshielding, shifting the signal further downfield.

-

Methyl Protons (-CH₃): The three protons of the methyl group at the C-2 position are equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a distinct singlet at approximately δ 2.62 ppm, a characteristic shift for a methyl group attached to the C-2 position of a benzoxazole ring.[3]

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a single peak.

Table 2: Predicted ¹³C NMR Data for 6-(Chloromethyl)-2-methyl-1,3-benzoxazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~164.5 |

| C-3a | ~151.0 |

| C-7a | ~141.5 |

| C-6 | ~136.0 |

| C-5 | ~125.0 |

| C-4 | ~120.0 |

| C-7 | ~110.5 |

| -CH₂Cl (C-8) | ~45.5 |

| -CH₃ (at C-2) | ~14.5 |

Interpretation of ¹³C NMR Signals:

-

Heterocyclic Carbons (C-2, C-3a, C-7a):

-

C-2: This carbon is bonded to both nitrogen and oxygen, two highly electronegative atoms. This results in a significant downfield shift, making it the most deshielded carbon in the molecule, predicted to be around δ 164.5 ppm.[4]

-

C-3a and C-7a: These are the two quaternary carbons at the fusion of the benzene and oxazole rings. They are also significantly deshielded, with predicted shifts around δ 151.0 and δ 141.5 ppm, respectively.[5]

-

-

Aromatic Carbons (C-4, C-5, C-6, C-7): These carbons resonate in the typical aromatic region of δ 110-140 ppm.

-

C-6: The carbon bearing the chloromethyl substituent is expected around δ 136.0 ppm.

-

The remaining aromatic carbons (C-4, C-5, C-7) are predicted to appear between δ 110 and 125 ppm, with their exact shifts influenced by the electronic effects of the fused heterocyclic ring and the substituents.[4][6]

-

-

Aliphatic Carbons (-CH₂Cl and -CH₃):

-

-CH₂Cl (C-8): The carbon of the chloromethyl group is directly attached to an electronegative chlorine atom, causing it to resonate downfield in the aliphatic region, predicted around δ 45.5 ppm.[7]

-

-CH₃: The methyl carbon at C-2 is the most shielded carbon in the molecule, appearing far upfield at approximately δ 14.5 ppm.[4]

-

Standard Experimental Protocol for NMR Analysis

High-quality, reproducible NMR data is contingent upon meticulous sample preparation and standardized acquisition parameters.[3] The following protocol outlines the field-proven methodology for analyzing benzoxazole derivatives.

Workflow for Structural Elucidation

Caption: Standardized workflow for NMR-based structural analysis.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-10 mg of the purified 6-(Chloromethyl)-2-methyl-1,3-benzoxazole for ¹H NMR, and 20-50 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio.[3]

-

Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and effective choice for benzoxazole derivatives.[3] The residual proton signal of the solvent (e.g., CDCl₃ at δ 7.26 ppm) serves as a secondary internal reference.[3]

-

Sample Dissolution:

-

Place the weighed sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent.[3]

-

Vortex or gently sonicate the mixture until the sample is fully dissolved.

-

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at δ 0.00 ppm for both ¹H and ¹³C spectra.[4]

-

Filtration and Transfer: To prevent magnetic field distortions from particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-precision 5 mm NMR tube.[3]

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, typically requiring 16-64 scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity, this will require a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time.

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Calibrate the chemical shift axis using the TMS or residual solvent signal.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole. By leveraging data from analogous structures and applying fundamental spectroscopic principles, we have established a reliable spectral fingerprint for this compound. The detailed interpretation of chemical shifts and the standardized experimental protocols contained herein offer a valuable resource for scientists engaged in the synthesis, characterization, and application of novel benzoxazole derivatives, ensuring both accuracy and efficiency in their research endeavors.

References

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

- Supplementary Information. (n.d.). General Procedure for the synthesis of 2-substituted 1H- benzimidazoles/benzoxazoles/benzothiazoles.

-

Nguyen, H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 1-10. Retrieved from [Link]

-

MDPI. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(9), 2993. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylbenzoxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

International Union of Crystallography. (2012). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19665-19672. Retrieved from [Link]

-

Manatt, S. L., et al. (1985). NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures. Magnetic Resonance in Chemistry, 23(3), 207-212. Retrieved from [Link]

-

Amazon AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for Metal-free direct C-H/C-H cross-coupling of benzoxazoles with terminal alkynes. Retrieved from [Link]

-

SpectraBase. (n.d.). (Chloromethyl)(dimethyl)phosphine oxide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzoxazole. Retrieved from [Link]

-

Beilstein Journals. (2014). Supporting Information for Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C and 1H-NMR spectroscopic data for compounds 3 and 4. Retrieved from [Link]

-

Raju, G. J., et al. (2012). 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2934. Retrieved from [Link]

-

MDPI. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2457. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

Sources

- 1. 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Benzoxazole(273-53-0) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Chloromethyl)-2-methyl-1,3-benzoxazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Chloromethyl)-2-methyl-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The benzoxazole core is a privileged scaffold, appearing in numerous biologically active molecules and pharmaceutical agents.[1][2] The presence of a reactive chloromethyl group at the 6-position and a methyl group at the 2-position makes this compound a versatile building block for the synthesis of a wide array of more complex derivatives.[3] Its aromatic nature confers relative stability, while the functional groups provide sites for further chemical transformations.[2] This guide provides a comprehensive overview of the physical and chemical properties of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole, its synthesis, and its potential applications in research and drug development.

Chemical Identity and Structure

The structure of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole consists of a benzene ring fused to an oxazole ring, with a chloromethyl substituent on the benzene ring and a methyl group on the oxazole ring.

Molecular Structure

Caption: Chemical structure of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole.

| Identifier | Value |

| IUPAC Name | 6-(Chloromethyl)-2-methyl-1,3-benzoxazole |

| CAS Number | 143708-33-2 |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=N2)CCl |

| InChI | InChI=1S/C9H8ClNO/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 |

| InChI Key | XHGXJTDZCATPBF-UHFFFAOYSA-N |

Physical Properties

This compound is a solid at room temperature, with a melting point of 68-70 °C.[4] While some sources describe it as a pale yellow to colorless oil, this may refer to the compound in a less pure state or when melted.

| Property | Value | Source |

| Physical State | Solid | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 68-70 °C | [4] |

| Boiling Point | 260.2 ± 23.0 °C (Predicted) | [5] |

| Density | 1.265 ± 0.06 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.599 (Predicted) | [5] |

| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |

Chemical Properties and Reactivity

The chemical reactivity of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole is primarily dictated by the chloromethyl group and the benzoxazole ring system.

Reactivity of the Chloromethyl Group:

The chloromethyl group is a reactive electrophilic site, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable synthetic intermediate. Common nucleophiles that can react at this position include amines, thiols, alcohols, and carbanions.

Reactivity of the Benzoxazole Ring:

The benzoxazole ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents and the overall electron density of the ring.

General Reactivity Profile

Caption: Key reaction pathways for 6-(Chloromethyl)-2-methyl-1,3-benzoxazole.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals are expected in the range of 7.0-7.8 ppm. The protons on the benzene ring will show splitting patterns (doublets and singlets) characteristic of a trisubstituted benzene ring.

-

Chloromethyl Protons (-CH₂Cl): A singlet is expected around 4.6-4.8 ppm.

-

Methyl Protons (-CH₃): A singlet is expected around 2.5-2.7 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Signals are expected in the range of 110-150 ppm.

-

C=N Carbon: The carbon of the imine in the oxazole ring is expected to appear downfield, around 160-165 ppm.

-

Chloromethyl Carbon (-CH₂Cl): A signal is expected around 45-50 ppm.

-

Methyl Carbon (-CH₃): A signal is expected in the upfield region, around 15-20 ppm.

FT-IR Spectroscopy (Predicted):

-

Aromatic C-H stretching: Bands are expected around 3000-3100 cm⁻¹.

-

C=N stretching (oxazole ring): A characteristic absorption is expected around 1610-1620 cm⁻¹.[8]

-

C-O-C stretching (oxazole ring): Bands are expected in the fingerprint region, around 1200-1300 cm⁻¹.

-

C-Cl stretching: A band is expected in the range of 600-800 cm⁻¹.

Mass Spectrometry (Predicted):

The molecular ion peak [M]⁺ would be observed at m/z 181. The isotopic pattern for one chlorine atom (approximately 3:1 ratio for M and M+2) would be expected. Fragmentation may involve the loss of the chloromethyl group or cleavage of the benzoxazole ring.

Synthesis

A plausible synthetic route to 6-(Chloromethyl)-2-methyl-1,3-benzoxazole involves the condensation of 2-amino-5-methylphenol with a suitable chloroacetylating agent, followed by cyclization.

Proposed Synthetic Pathway

Caption: A general synthetic scheme for 6-(Chloromethyl)-2-methyl-1,3-benzoxazole.

Experimental Protocol (Representative):

This protocol is a representative procedure based on general methods for benzoxazole synthesis.[9][10]

-

Acylation: To a stirred solution of 2-amino-5-methylphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 equivalents).

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide.

-

Cyclization: The crude intermediate can be cyclized by heating in the presence of a dehydrating agent such as polyphosphoric acid or by refluxing in a high-boiling solvent like toluene with an acid catalyst (e.g., p-toluenesulfonic acid).

-

Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-(Chloromethyl)-2-methyl-1,3-benzoxazole.

Applications in Research and Drug Development

Benzoxazole derivatives are of great importance in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] 6-(Chloromethyl)-2-methyl-1,3-benzoxazole serves as a key intermediate for the synthesis of libraries of benzoxazole-containing compounds for drug discovery. The reactive chloromethyl handle allows for the facile introduction of various pharmacophores and side chains to explore structure-activity relationships (SAR).

Safety and Handling

6-(Chloromethyl)-2-methyl-1,3-benzoxazole is classified as harmful and an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

6-(Chloromethyl)-2-methyl-1,3-benzoxazole is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined physical and chemical properties, coupled with its reactive functional groups, make it an important tool for researchers and scientists in the field of drug discovery. Proper handling and safety precautions are essential when working with this compound.

References

- Supplementary Information for a scientific article. (n.d.).

- BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.

-

PubChem. (n.d.). 2-(Chloromethyl)-1,3-benzoxazole. Retrieved from [Link]

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.

- Govindaraju, V., et al. (2001). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

- Krasselt, U., et al. (1996). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. Magnetic Resonance in Chemistry.

-

Zhejiang Hongwu Technology Co., Ltd. (2024). 2-(CHLOROMETHYL)-6-METHYL-1,3-BENZOXAZOLE. Retrieved from [Link]

- Google Patents. (n.d.). EP1113006A1 - Process for the synthesis of 2,5-dicarbonamidophenolic couplers and benzoxazole derivatives as intermediates.

- Kakkar, S., et al. (2018).

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules.

- Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18.

- Kakkar, S., et al. (2018).

- Ku, K., et al. (2018). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Magnetic Resonance in Medicine.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

- The Royal Society of Chemistry. (2012).

- ChemicalBook. (2022). 6-chloro-2-(chloromethyl)

- Mohamed, S. M., et al. (2006).

- BenchChem. (2025). A Comparative Guide to the FT-IR Spectrum of 6-Chloro-2-benzoxazolethiol.

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.

-

Gzella, A., et al. (1998). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][11]benzodiazepin-1( 2H)-ones. Journal of Mass Spectrometry.

- Kumar, G. P., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia.

-

NIST. (n.d.). Benzoxazole, 2-methyl-. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2022).

- BenchChem. (2025). The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide.

- Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- Chemical Synthesis Database. (2025). 6-methyl-2-phenyl-1,3-benzoxazole.

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. ias.ac.in [ias.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 11. 2-(Chloromethyl)-1,3-benzoxazole | C8H6ClNO | CID 2061989 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity and Synthetic Utility of the Chloromethyl Group in 2-Methyl-1,3-Benzoxazole Derivatives: A Technical Guide

Executive Summary

The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized as an isostere for nucleic acid bases and a core motif in antimicrobial, anti-inflammatory, and neuroprotective agents. While the parent 2-methyl-1,3-benzoxazole is relatively stable, the functionalization of its methyl group to form 2-(chloromethyl)-1,3-benzoxazole transforms the molecule into a highly reactive electrophilic hub.

This technical guide explores the electronic causality behind the hyper-reactivity of the 2-chloromethyl group, evaluates optimized synthetic workflows for its preparation, and details self-validating protocols for its divergent nucleophilic substitution.

Electronic Structure and Causality of Reactivity

When discussing the chloromethyl group in 2-methyl-1,3-benzoxazole derivatives, reactivity is entirely dictated by positional isomerism. If the aromatic ring is electrophilically chloromethylated (e.g., at the 5- or 6-position), the resulting group behaves as a standard benzylic chloride. However, when the chloromethyl group is located at the 2-position (alpha to the heteroatoms), its reactivity increases by orders of magnitude.

The Mechanistic "Why":

The 2-position of the benzoxazole ring is flanked by an electronegative oxygen atom and an imine-like nitrogen (

Validated Synthetic Workflows for the Chloromethyl Scaffold

Historically, synthesizing 2-(chloromethyl)benzoxazole involved harsh condensation reactions that suffered from poor yields and difficult purifications. Modern methodologies have optimized this process to ensure high fidelity and scalability.

Quantitative Comparison of Synthetic Routes

| Synthetic Route | Reagents | Solvent & Temp | Yield | Causality & Practicality |

| Classical Condensation | Chloroacetyl chloride, Polyphosphoric Acid (PPA) | Neat / 100 °C | < 50% | PPA acts as both solvent and dehydrating agent. It is highly viscous, making aqueous workup difficult and environmentally unfriendly [1]. |

| Imidate Condensation | Ethyl chloroacetimidate | ~86.5% | Mild conditions prevent substrate degradation. The imidate acts as an activated electrophile, facilitating rapid ring closure without harsh acids [1]. | |

| Orthoester Condensation | 2-chloro-1,1,1-trimethoxyethane | DMSO, 50 °C | ~75% | Avoids strong acids. DMSO solvates the intermediates well, but the removal of high-boiling DMSO during workup can be tedious [2]. |

Protocol 1: Synthesis via Imidate Condensation (Self-Validating System)

This protocol utilizes the optimized ethyl chloroacetimidate route to bypass the limitations of PPA.

-

Preparation: Dissolve 2-aminophenol (1.0 equiv) in anhydrous dichloromethane (

) and cool to 0 °C under an inert argon atmosphere.-

Causality: Cooling minimizes the oxidative degradation of the electron-rich aminophenol, preventing the formation of dark, tarry byproducts.

-

-

Addition: Slowly add ethyl chloroacetimidate hydrochloride (1.45 equiv) in portions.

-

Causality: A slight excess of the imidate compensates for potential moisture-induced hydrolysis of the reagent.

-

-

Cyclization: Stir at 0 °C for 1.5 hours, then remove the ice bath and allow the mixture to warm to room temperature, stirring overnight.

-

Causality: The initial low temperature controls the exothermic formation of the acyclic intermediate. Warming to room temperature provides the thermodynamic energy required to drive the intramolecular cyclization and eliminate ethanol.

-

-

Self-Validation & Isolation: Filter the mixture over a pad of diatomite (Celite).

-

Validation: The successful formation of the product is accompanied by the precipitation of ammonium chloride (

) as a white byproduct. If no precipitate forms, the cyclization has stalled.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (petroleum ether/acetone, 10:1 v/v).

Divergent Nucleophilic Substitution Modalities

The isolated 2-(chloromethyl)benzoxazole serves as a universal precursor for various therapeutic agents [3].

-

C-O Bond Formation (Etherification): Reaction with phenols yields 2-(aryloxymethyl)benzoxazoles, which are potent antifungal agents targeting pathogens like Fusarium solani [1].

-

C-N Bond Formation (Amination): Displacement by primary or secondary amines yields aminomethyl derivatives. These are highly selective Phosphodiesterase 7 (PDE7) inhibitors used to enhance neuroplasticity and treat neuroinflammation [2].

-

C-S Bond Formation (Thioetherification): Reaction with thiols or dithiocarbamates yields thioethers utilized as biochemical probes for viral infections.

Divergent SN2 pathways of 2-(chloromethyl)benzoxazole yielding therapeutic derivatives.

Experimental Protocol: Etherification

The following methodology details the synthesis of 2-(aryloxymethyl)benzoxazole antifungal agents via C-O bond formation.

-

Deprotonation: Suspend the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (

, 1.5 equiv) in anhydrous N,N-Dimethylformamide (DMF). Stir for 30 minutes at room temperature.-

Causality:

is a mild, insoluble base that quantitatively deprotonates the phenol without hydrolyzing the incoming electrophile. DMF, a polar aprotic solvent, is chosen specifically because it solvates the potassium cation but leaves the phenoxide anion unsolvated ("naked"), drastically increasing its nucleophilicity.

-

-

Electrophile Addition: Add 2-(chloromethyl)-1,3-benzoxazole (1.1 equiv) dropwise to the suspension.

-

Causality: A slight excess of the electrophile ensures the complete consumption of the phenol, simplifying downstream chromatographic purification.

-

-

Reaction & Self-Validation (TLC): Heat the mixture to 80 °C for 4–6 hours.

-

Validation: Monitor progress via TLC (Hexane/EtOAc, 3:1). The starting phenol typically stains with iodine, while the product exhibits intense UV absorbance at 254 nm due to the extended conjugated system. Complete disappearance of the phenol spot confirms reaction completion.

-

-

Quenching & Isolation: Pour the cooled reaction mixture into vigorously stirred ice-water (10x volume of DMF).

-

Validation: The immediate formation of a heavy precipitate validates successful coupling. The inorganic salts and DMF remain fully soluble in the aqueous phase, while the highly hydrophobic 2-(aryloxymethyl)benzoxazole crashes out of solution.

-

-

Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove residual DMF, and recrystallize from hot ethanol to yield the analytically pure compound.

References

Whitepaper: The Strategic Role of the 2-Methyl Group in 6-(Chloromethyl)-2-methyl-1,3-benzoxazole

Executive Summary

In the realm of medicinal chemistry and materials science, bifunctional scaffolds are highly prized for their ability to undergo selective, orthogonal modifications. 6-(Chloromethyl)-2-methyl-1,3-benzoxazole is a premier example of such a scaffold. While the 6-chloromethyl group is widely recognized as a highly reactive electrophilic center for bioconjugation, the 2-methyl group is often underestimated.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the specific role of the 2-methyl group. Far from being a mere steric placeholder, the 2-methyl group dictates the molecule's fundamental reactivity, enables the synthesis of advanced fluorescent probes, and serves as the primary metabolic liability in pharmacokinetic (PK) profiling.

Structural & Electronic Profiling: The Hidden Acidity

To understand the role of the 2-methyl group, one must first analyze the electronic environment of the 1,3-benzoxazole core. The 2-methylbenzoxazole base structure consists of a benzene ring fused to an oxazole ring, with a methyl group at the 2-position[1].

The C-H Acidity Phenomenon

Unlike a standard aliphatic methyl group, the 2-methyl group on a benzoxazole ring is uniquely acidic. This is caused by the adjacent imine-like carbon-nitrogen double bond (C=N). The electronegative nitrogen atom acts as an electron sink. When a proton is abstracted from the 2-methyl group, the resulting carbanion is highly stabilized via resonance, delocalizing the negative charge onto the nitrogen atom (forming an enamine-like intermediate).

This intrinsic C-H acidity is the cornerstone of the molecule's synthetic utility, allowing the 2-methyl group to act as a potent nucleophile under specific conditions, standing in stark contrast to the electrophilic nature of the 6-chloromethyl group.

Caption: Orthogonal reactivity pathways of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole.

Synthetic Utility: Knoevenagel-Type Condensations

Because of its C-H acidity, the 2-methyl group readily undergoes Knoevenagel-type and aldol-type condensations with aromatic aldehydes. This specific reactivity is heavily leveraged in the synthesis of bis-styryl dyes and fluorescent oligonucleotide probes[2][3]. By extending the

Experimental Protocol: Selective Styryl Probe Synthesis

The following self-validating protocol details the condensation of the 2-methyl group with 4-(dimethylamino)benzaldehyde, deliberately preserving the 6-chloromethyl group for downstream applications.

Objective: Synthesize a 6-(chloromethyl)-2-styrylbenzoxazole derivative.

Causality & Design: Strong bases (like NaOH or alkoxides) would inadvertently hydrolyze or substitute the sensitive 6-chloromethyl group. Therefore, a mild Lewis acid catalyst (Zinc Chloride,

Step-by-Step Methodology:

-

Initialization: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 equivalent (10 mmol) of 6-(chloromethyl)-2-methyl-1,3-benzoxazole and 1.1 equivalents (11 mmol) of 4-(dimethylamino)benzaldehyde in 15 mL of anhydrous 1,2-dichlorobenzene[3].

-

Activation: Add 0.5 equivalents (5 mmol) of anhydrous

. -

Condensation: Equip the flask with a Dean-Stark trap and reflux the mixture at 120 °C for 12 hours.

-

Self-Validation Checkpoint 1: The reaction mixture will transition from a pale yellow solution to a deep, vibrant red/orange. This chromic shift physically validates the successful formation of the extended

-conjugated styryl system.

-

-

Isolation: Cool the mixture to room temperature. Dilute with 50 mL of dichloromethane (DCM) and wash sequentially with saturated aqueous

and brine. -

Purification: Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).-

Self-Validation Checkpoint 2:

-NMR analysis must show the disappearance of the 2-methyl singlet (~2.6 ppm) and the appearance of two vinylic protons as doublets with a coupling constant (

-

Medicinal Chemistry & Pharmacokinetics (PK)

In drug development, the 2-methyl group plays a dual role: it acts as a steric anchor and a primary metabolic liability.

Steric and Conformational Anchoring

When a benzoxazole derivative binds to a protein target (e.g., a kinase hinge region), the 2-methyl group provides a specific hydrophobic bulk that restricts the rotational degrees of freedom of the molecule. This "conformational locking" reduces the entropic penalty of binding, often resulting in higher target affinity compared to an unsubstituted benzoxazole.

CYP450-Mediated Phase I Metabolism

While beneficial for binding, the 2-methyl group is a classic target for hepatic clearance. Aromatic heterocycles are heavily metabolized by Cytochrome P450 (CYP450) enzymes[4]. The 2-methyl group undergoes rapid aliphatic oxidation.

The mechanism involves the abstraction of a hydrogen atom by the high-valent iron-oxo species of the CYP450 heme center, followed by oxygen rebound to yield a 2-hydroxymethyl intermediate. This intermediate is often further oxidized by alcohol and aldehyde dehydrogenases in the liver to form a highly polar benzoxazole-2-carboxylic acid , which is rapidly cleared via renal excretion.

Caption: CYP450-mediated Phase I metabolic pathway of the 2-methylbenzoxazole moiety.

Quantitative Data Summary

To synthesize the orthogonal nature of this molecule, the following table summarizes the comparative reactivity and biological roles of the two primary functional groups on the scaffold.

| Parameter | 2-Methyl Group | 6-Chloromethyl Group |

| Electronic Nature | Weakly electron-donating (+I); C-H Acidic | Strongly electron-withdrawing (-I); Electrophilic |

| Primary Reactivity | Nucleophilic (upon deprotonation) | Electrophilic (benzylic substitution) |

| Typical Reaction | Knoevenagel / Aldol Condensation | |

| Reagents Required | Aldehydes, Lewis Acids ( | Amines, Thiols, Mild Bases ( |

| Application | Fluorophore tuning, Styryl dye synthesis | Bioconjugation, Linker attachment |

| Metabolic Fate | CYP450 Oxidation | Glutathione (GSH) conjugation |

Conclusion

In 6-(Chloromethyl)-2-methyl-1,3-benzoxazole, the 2-methyl group is not merely a structural appendage; it is a dynamic chemical handle. By understanding the causality behind its C-H acidity and its susceptibility to CYP450 metabolism, researchers can strategically exploit this group to synthesize advanced fluorescent diagnostics or modulate the pharmacokinetic half-life of novel therapeutics.

References

- PubChem. "2-Methylbenzoxazole - CID 7225". National Library of Medicine (NIH).

- Thermo Fisher Scientific. "Benzoxazoles". Thermo Fisher Scientific Catalog.

- Analytical Chemistry. "Intrinsically Labeled Fluorescent Oligonucleotide Probes on Quantum Dots for Transduction of Nucleic Acid Hybridization". ACS Publications.

- ResearchGate. "Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings". ResearchGate.

Sources

Technical Profile: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole (CAS 143708-33-2)

[1]

Executive Summary & Chemical Identity

CAS 143708-33-2 corresponds to 2-(Chloromethyl)-6-methyl-1,3-benzoxazole .[1] It is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced functional materials.

The compound features a benzoxazole core —a privileged scaffold in medicinal chemistry known for bioisosterism with indole and purine bases—functionalized with a reactive chloromethyl group at the C2 position and a methyl group at the C6 position. This dual functionality allows for versatile downstream derivatization, particularly via nucleophilic substitution at the chloromethyl handle.

Chemical Identity Table[2][3]

| Property | Specification |

| Chemical Name | 2-(Chloromethyl)-6-methyl-1,3-benzoxazole |

| CAS Number | 143708-33-2 |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| SMILES | CC1=CC=C2N=C(CCl)OC2=C1 |

| InChI Key | XHGXJTDZCATPBF-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68 – 70 °C |

| Solubility | Soluble in DCM, CHCl₃, DMSO; low solubility in water |

Synthesis & Manufacturing Protocols

The synthesis of 2-(chloromethyl)-6-methyl-1,3-benzoxazole requires precise control over cyclodehydration to prevent polymerization of the reactive chloromethyl side chain.

Core Synthetic Route: Cyclocondensation

The industrial standard involves the condensation of 2-amino-5-methylphenol with chloroacetic acid (or its acid chloride derivative) under acidic catalysis. This pathway is preferred for its atom economy and scalability.

Reaction Scheme (Graphviz Visualization)

Figure 1: Synthetic pathway for CAS 143708-33-2 via cyclodehydration.

Detailed Protocol

Step 1: Acylation

-

Charge a reactor with 2-amino-5-methylphenol (1.0 eq) dissolved in anhydrous dichloromethane (DCM) or THF.

-

Cool the solution to 0–5 °C to suppress side reactions.

-

Add chloroacetyl chloride (1.1 eq) dropwise over 60 minutes. Maintenance of low temperature is critical to prevent premature cyclization or attack by the phenolic oxygen.

-

Add a mild base (e.g., triethylamine, 1.1 eq) to scavenge HCl if using the acid chloride. Stir for 2–4 hours until the amine is fully consumed (monitor via TLC/HPLC).

Step 2: Cyclodehydration

-

Solvent Swap: If using DCM, swap to a higher boiling solvent like toluene or xylene for the cyclization step. Alternatively, use Polyphosphoric Acid (PPA) as both solvent and catalyst.

-

Catalysis: Add p-Toluenesulfonic acid (p-TsOH) (0.05 eq) as a catalyst.

-

Reflux: Heat to reflux (approx. 110 °C) with a Dean-Stark trap to continuously remove the water byproduct. This drives the equilibrium toward the benzoxazole ring formation.

-

Reaction End: Reaction is complete when water evolution ceases (typically 4–6 hours).

Step 3: Purification

-

Neutralization: Cool to room temperature and wash with saturated NaHCO₃ to remove acid traces.

-

Extraction: Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

-

Crystallization: Recrystallize from ethanol/water or hexane/ethyl acetate to achieve >98% purity. The target melting point is 68–70 °C.

Applications & Mechanism of Action

CAS 143708-33-2 acts as a "warhead" donor or a scaffold linker in drug discovery. Its utility stems from the reactivity of the C2-chloromethyl group.

Medicinal Chemistry (API Synthesis)

The benzoxazole ring is a bioisostere for nucleobases and is found in antimicrobial, anticancer, and NSAID compounds.

-

Nucleophilic Substitution (Sɴ2): The chlorine atom is a good leaving group. It reacts with amines, thiols, or alkoxides to graft the 6-methylbenzoxazole moiety onto other pharmacophores.

-

Example: Reaction with secondary amines yields amino-methyl benzoxazoles, often screened for kinase inhibition or GPCR modulation .

-

-

Mechanism: In biological systems, benzoxazole derivatives often interact with enzymes via hydrogen bonding (N-atom acceptor) and pi-stacking (aromatic system). The 6-methyl group provides a hydrophobic anchor point within protein binding pockets.

Materials Science

-

Fluorescent Brighteners: Benzoxazole derivatives are key intermediates for optical brighteners used in textiles and plastics. The conjugation of the benzoxazole ring allows for UV absorption and blue-light emission.

-

Dyes: The chloromethyl group allows coupling to chromophores to tune solubility and affinity for substrates.

Safety, Handling, & Stability (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood. The compound is an alkylating agent (chloromethyl group) and should be treated as a potential mutagen.

-

Storage: Store at 2–8 °C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The chloromethyl group is moisture-sensitive and can hydrolyze to the hydroxymethyl derivative upon prolonged exposure to humid air.

-

Incompatibility: Strong oxidizing agents, strong bases, and nucleophiles (amines/thiols) during storage.

References

-

PubChem. (2023).[2] 2-(Chloromethyl)-6-methyl-1,3-benzoxazole | C9H8ClNO.[1] National Library of Medicine. [Link] (Analogous structure reference).

- Vinsova, J., et al. (2006). Synthesis and antimicrobial activity of new benzoxazole derivatives. Bioorganic & Medicinal Chemistry, 14(17), 5850-5865. (Methodology grounding).

Discovery and History of 2,6-Substituted Benzoxazoles: From Privileged Scaffolds to Breakthrough Therapeutics

Executive Summary

Benzoxazoles—fused bicyclic heteroaromatic rings containing oxygen and nitrogen—have long been cornerstones of medicinal chemistry. While early research broadly utilized the benzoxazole core for its antimicrobial and antifungal properties, the targeted discovery of 2,6-disubstituted benzoxazoles marked a paradigm shift in rational drug design. By functionalizing both the 2-position (to probe deep hydrophobic pockets) and the 6-position (to engage in peripheral electrostatic interactions), researchers unlocked highly selective target engagement. This whitepaper explores the historical evolution, mechanistic causality, and synthetic methodologies of the 2,6-substituted benzoxazole scaffold, culminating in the breakthrough discovery of Tafamidis, the first-in-class kinetic stabilizer for Transthyretin (TTR) amyloidosis.

Historical Context: The Evolution of the Benzoxazole Scaffold

Historically, benzoxazoles were recognized as "privileged scaffolds" due to their structural mimicry of natural nucleotides (e.g., adenine and guanine), allowing them to interact with a vast array of biological targets[1]. Early synthetic efforts primarily focused on 2-aryl or 2-alkyl modifications, yielding libraries of compounds with broad, yet often non-specific, cytotoxic or antimicrobial activities.

The critical leap in scaffold evolution occurred when structural biologists and medicinal chemists recognized the spatial geometry afforded by 2,6-disubstitution . The 180-degree linear vector between the 2- and 6-positions allows a single small molecule to bridge distinct binding domains within a target protein. This dual-anchor capability transitioned the benzoxazole from a generic screening hit into a precision tool for complex protein-protein interface stabilization.

The Tafamidis Breakthrough: A Case Study in Rational Design

The most historically significant and clinically validated 2,6-substituted benzoxazole is Tafamidis (2-(3,5-dichloro-phenyl)-benzoxazole-6-carboxylic acid). Discovered in the late 1990s and early 2000s by Jeffery W. Kelly’s laboratory at 2, it was developed to treat Transthyretin Amyloidosis (ATTR), a fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils[2].

Causality in Design: Early repurposing screens identified non-steroidal anti-inflammatory drugs (NSAIDs), such as diflunisal, as weak TTR stabilizers[3]. However, the cyclooxygenase (COX) inhibition inherent to NSAIDs caused severe gastrointestinal and renal toxicity, precluding their chronic use in elderly heart failure patients[3]. The 2,6-benzoxazole scaffold was rationally selected because it entirely lacked NSAID activity while perfectly mimicking the binding mode of thyroxine (T4), TTR's natural ligand[4].

Structural Rationale:

-

The 2-Position (Hydrophobic Anchor): The 3,5-dichlorophenyl ring at the 2-position is highly lipophilic and perfectly sized to occupy the deep hydrophobic halogen-binding pockets (HBP1/1' and HBP2/2') of the TTR tetramer[5].

-

The 6-Position (Electrostatic Anchor): The carboxylic acid at the 6-position extends into the outer periphery of the binding site. Here, it engages in critical, water-mediated hydrogen bonds with the Lys15/15' and Glu54/54' residues of adjacent TTR subunits[6].

This precise 2,6-geometry creates a molecular bridge across the dimer-dimer interface, kinetically trapping the protein in its native tetrameric state.

Mechanistic Pathway & Biological Impact

TTR circulates as a homotetramer. The rate-limiting step in ATTR pathogenesis is the dissociation of this tetramer into monomers, which subsequently misfold and aggregate into toxic amyloid fibrils[6]. By binding with negative cooperativity to the two normally unoccupied T4-binding sites, the 2,6-substituted benzoxazole raises the activation energy barrier required for tetramer dissociation, effectively halting the amyloid cascade at its source[6].

Caption: Mechanism of TTR kinetic stabilization by 2,6-substituted benzoxazoles preventing amyloidosis.

Quantitative Data: Binding and Stabilization Efficacy

The efficacy of the 2,6-benzoxazole scaffold is validated through rigorous thermodynamic and kinetic assays. The table below summarizes the binding affinities (

| TTR Variant | Clinical Phenotype | Fibril Inhibition | ||

| Wild-Type | Senile Systemic Amyloidosis | ~2.0 - 3.0 | 154 - 278 | 2.7 |

| V30M | Familial Polyneuropathy (FAP) | ~3.0 | ~200 | 3.2 |

| V122I | Familial Cardiomyopathy (FAC) | ~5.7 | ~260 | 4.1 |

Note: Data synthesized from isothermal titration calorimetry (ITC) and subunit exchange assays under physiological and acidic denaturing conditions[7],[8]. The negative cooperativity (

Experimental Protocols: Synthesis of 2,6-Disubstituted Benzoxazoles

To ensure self-validating reproducibility, the following step-by-step methodology details the classic three-step synthetic route for Tafamidis[9]. This protocol represents the gold standard for 2,6-benzoxazole construction via amide condensation and acid-catalyzed cyclization.

Caption: Step-by-step synthetic workflow for the preparation of 2,6-disubstituted benzoxazole (Tafamidis).

Step 1: Preparation of the Acid Chloride Electrophile

-

Reagents: 3,5-dichlorobenzoic acid (150 g), thionyl chloride (

, 200 mL), toluene (300 mL), N,N-Dimethylformamide (DMF, 5 mL). -

Causality of Reagents: DMF is not merely a solvent; it reacts with

to form the Vilsmeier-Haack reagent, a highly reactive intermediate that acts as a catalyst, significantly accelerating the conversion of the carboxylic acid to the acid chloride. -

Procedure: Combine reagents at 25°C. Gradually heat the mixture to 75–80°C and maintain stirring for 3 hours under a nitrogen atmosphere[9].

-

Workup: Distill off the excess thionyl chloride and solvent at 110°C. Co-distill the residue with toluene to yield the crude 3,5-dichlorobenzoyl chloride[9].

Step 2: Amide Condensation

-

Reagents: 4-amino-3-hydroxybenzoic acid (100 g), Tetrahydrofuran (THF, 200 mL), water (200 mL), triethylamine or N-methylmorpholine.

-

Causality of Reagents: Triethylamine acts as an essential acid scavenger. It neutralizes the HCl generated during amide bond formation, preventing the protonation of the amine group on 4-amino-3-hydroxybenzoic acid, which would otherwise destroy its nucleophilicity and halt the reaction.

-

Procedure: Dissolve the aminophenol derivative in the THF/water mixture at 25°C, then cool to 10–15°C. Slowly add the 3,5-dichlorobenzoyl chloride residue. Stir for 2–3 hours[9].

-

Workup: Separate the organic layer, wash with a 5% sodium bicarbonate solution to remove unreacted acid, and concentrate to yield the 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid intermediate[9].

Step 3: Acid-Catalyzed Cyclization (Dehydration)

-

Reagents: Amide intermediate, p-toluenesulfonic acid (

-TsOH) monohydrate, xylene (or toluene). -

Causality of Reagents: The cyclization of the ortho-hydroxyamide into the benzoxazole ring is a dehydration reaction. By refluxing the mixture (approx. 110-140°C) using a Dean-Stark trap, the water generated is physically removed from the system. According to Le Chatelier's principle, this drives the thermodynamic equilibrium entirely toward the closed-ring benzoxazole product.

-

Workup: Quench the reaction with NaOH, then acidify with HCl to precipitate the free 2-(3,5-dichloro-phenyl)-benzoxazole-6-carboxylic acid[10]. Filter, wash, and dry to obtain the highly pure 2,6-substituted benzoxazole.

Future Perspectives in Medicinal Chemistry

The historical success of the 2,6-substituted benzoxazole scaffold has paved the way for modern synthetic innovations. Recent advancements in C-H functionalization and transition-metal catalysis are streamlining the synthesis of these heterocycles, bypassing the need for pre-functionalized acid chlorides and reducing the environmental E-factor of the process[11]. Today, the 2,6-substitution pattern is being actively explored beyond TTR stabilization, serving as a foundational blueprint for novel kinase inhibitors in oncology and next-generation agents against multidrug-resistant bacterial strains.

References

-

Chapter 9: Discovery and Development of Tafamidis for the Treatment of TTR Familial Amyloid Polyneuropathy - Royal Society of Chemistry (RSC). 5

-

Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - Proceedings of the National Academy of Sciences (PNAS). 6

-

Drug Discovery and Development in Rare Diseases: Taking a Closer Look at the Tafamidis Story - National Institutes of Health (NIH / PMC). 3

-

Applications of 3-(3,5-Dichlorophenyl)benzoic Acid in Pharmaceutical Intermediate Synthesis - Benchchem. 9

-

Swiss Public Assessment Report - Vyndaqel - Swissmedic. 7

-

Report on the Deliberation Results: Tafamidis - Pharmaceuticals and Medical Devices Agency (PMDA).8

Sources

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Drug Discovery and Development in Rare Diseases: Taking a Closer Look at the Tafamidis Story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. books.rsc.org [books.rsc.org]

- 6. pnas.org [pnas.org]

- 7. swissmedic.ch [swissmedic.ch]

- 8. pmda.go.jp [pmda.go.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An Improved Process For The Preparation Of Tafamidis Meglumine [quickcompany.in]

- 11. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02516K [pubs.rsc.org]

Methodological & Application

Application Note: Precision Functionalization of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole

Abstract

The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anticancer, antimicrobial, and antiviral therapeutics.[1][2] This guide details the protocols for synthesizing diverse derivatives from 6-(Chloromethyl)-2-methyl-1,3-benzoxazole . Unlike the more common 2-substituted derivatives, the 6-chloromethyl motif offers a unique benzylic handle for orthogonal functionalization while preserving the C2-methyl group for subsequent lateral lithiation or condensation reactions.[1] This document provides optimized, self-validating protocols for nucleophilic substitution (

Introduction & Reactivity Profile

The Scaffold

The 6-(chloromethyl)-2-methyl-1,3-benzoxazole molecule contains two distinct reactive centers:

-

C6-Chloromethyl Group: A highly reactive benzylic electrophile susceptible to mild nucleophilic substitution (

).[1] -

C2-Methyl Group: A latent nucleophile.[1] The protons on the C2-methyl group are acidic (

) and can be activated by strong bases (e.g.,

Critical Design Consideration: To selectively functionalize the C6 position without disturbing the C2-methyl group, protocols must utilize mild bases (e.g.,

Reactivity Map

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 1: Divergent synthesis pathways from the 6-chloromethyl scaffold.[1][3] The C2-methyl group remains intact for future elaboration.[1]

Safety & Handling

-

Lachrymator Hazard: Benzylic chlorides are potent lachrymators (tear gas agents). All weighing and reactions must be performed in a functioning fume hood.[1]

-

Alkylating Agent: Treat the starting material as a potential mutagen/carcinogen. Double-glove (Nitrile/Laminate) is recommended.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 4°C. Moisture can hydrolyze the chloromethyl group to the corresponding alcohol (benzyl alcohol derivative), deactivating the compound.

Experimental Protocols

Protocol A: Synthesis of Aminomethyl Derivatives (Library Generation)

This protocol is optimized for parallel synthesis of secondary and tertiary amines, a common requirement in SAR (Structure-Activity Relationship) studies.

Reagents:

-

Starting Material: 6-(Chloromethyl)-2-methyl-1,3-benzoxazole (1.0 equiv)[1]

-

Amine (Secondary or Primary): 1.2 equiv

-

Base: Potassium Carbonate (

), anhydrous, 2.0 equiv -

Catalyst: Potassium Iodide (KI), 0.1 equiv (Finkelstein acceleration)

-

Solvent: Acetonitrile (MeCN), anhydrous

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, suspend 6-(Chloromethyl)-2-methyl-1,3-benzoxazole (100 mg, 0.55 mmol) in anhydrous MeCN (3.0 mL).

-

Activation: Add

(152 mg, 1.10 mmol) and KI (9 mg, 0.055 mmol). Stir at room temperature for 5 minutes.-

Expert Insight: KI converts the chloride to a more reactive iodide in situ, significantly reducing reaction times for sterically hindered amines.

-

-

Addition: Add the target amine (0.66 mmol) dropwise.

-

Reaction: Seal the vial and heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

-

Endpoint: Disappearance of starting material peak (approx. retention time shift from non-polar to polar).[1]

-

-

Workup:

-

Purification:

-

Method A (Acid-Base Extraction): Dissolve residue in EtOAc.[1] Wash with 1M HCl (product moves to aqueous).[1] Wash aqueous layer with ether (remove non-basic impurities).[1] Basify aqueous layer with 10% NaOH to pH 10.[1] Extract with EtOAc (

). Dry over -

Method B (Flash Chromatography): Required for weak bases or non-ionizable products.[1] Elute with DCM:MeOH (95:5).

-

Yield Expectation: 75–90% depending on amine nucleophilicity.[1]

Protocol B: Synthesis of Aryl Ether Derivatives (Phenolic Alkylation)

Used to synthesize analogs of biological targets where the benzoxazole mimics a purine or tyrosine residue.

Reagents:

-

Phenol derivative: 1.1 equiv[8]

-

Base: Cesium Carbonate (

), 1.5 equiv (Superior to -

Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Deprotonation: In a round-bottom flask, dissolve the phenol (0.60 mmol) in DMF (2 mL). Add

(0.82 mmol) and stir at RT for 15 minutes to generate the phenoxide anion. -

Alkylation: Add a solution of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole (100 mg, 0.55 mmol) in DMF (1 mL) slowly to the phenoxide mixture.

-

Reaction: Stir at 80°C for 3 hours.

-

Note: Higher temperature is required compared to amines due to the lower nucleophilicity of phenoxides in the presence of counter-ions.

-

-

Quench: Pour the mixture into ice-cold water (20 mL). The product often precipitates as a solid.[1]

-

Isolation: Filter the solid. If oil forms, extract with EtOAc, wash copiously with water and brine (to remove DMF), dry, and concentrate.

Protocol C: Synthesis of 6-Azidomethyl Precursors (Click Chemistry)

The azide derivative serves as a universal intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

Reagents:

-

Sodium Azide (

): 1.5 equiv -

Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-(Chloromethyl)-2-methyl-1,3-benzoxazole (1.0 g, 5.5 mmol) in DMSO (10 mL).

-

Safety: Do not use chlorinated solvents (DCM) with sodium azide to avoid formation of explosive diazidomethane.

-

-

Azidation: Add

(536 mg, 8.25 mmol) in one portion.-

Observation: The reaction is slightly exothermic.[1]

-

-

Reaction: Stir at Room Temperature for 2 hours. Heating is rarely necessary and increases safety risks.[1]

-

Workup: Dilute with water (50 mL) and extract with

(-

Note: Avoid concentrating the azide to absolute dryness if possible; store as a concentrated solution or use immediately.[1]

-

-

Characterization: IR peak at

(strong, azide stretch).[1]

Quality Control & Characterization

Expected Analytical Data

Upon functionalization of the chloromethyl group, specific NMR shifts confirm the substitution.[8]

| Signal | Starting Material ( | Amine Product ( | Ether Product ( |

| Ar-CH2-X | 4.75 (s, 2H) | 3.50 – 3.80 (s, 2H) | 5.10 – 5.20 (s, 2H) |

| C2-CH3 | 2.65 (s, 3H) | 2.62 (s, 3H) | 2.64 (s, 3H) |

| Aromatic | 7.3 – 7.7 (m, 3H) | 7.2 – 7.6 (m, 3H) | 7.3 – 7.8 (m, 3H + Ar) |

Table 1: Diagnostic

Troubleshooting Guide

-

Problem: Hydrolysis to alcohol (Ar-CH2-OH).

-

Problem: Dimerization (Wurtz-type coupling).

-

Cause: Over-reduction or metal contamination.[1]

-

Solution: Ensure no reducing metals (Zn, Mg) are present. Use pure reagents.

-

-

Problem: Reaction at C2-Methyl.

-

Cause: Base too strong (e.g., NaH used for phenol deprotonation).

-

Solution: Switch to

or

-

References

-

Benzoxazole Scaffold in Medicinal Chemistry

-

Reactivity of Chloromethyl Benzoxazoles

-

Study: "Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles." Journal of Organic Chemistry, 2016.[10][11] Link

-

Relevance: While focusing on the 2-position, this paper establishes the stability limits of the benzoxazole ring under nucleophilic conditions.[1]

-

-

General Nucleophilic Substitution Protocols

-

Protocol: "Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives." Molecules, 2018. Link

- Relevance: Provides specific experimental conditions for etherification of chloromethyl-benzoxazoles using carbon

-

-

Starting Material Synthesis (Contextual)

Sources

- 1. prepchem.com [prepchem.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. scispace.com [scispace.com]

- 4. chemscene.com [chemscene.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]

- 10. Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.hud.ac.uk [pure.hud.ac.uk]

6-(Chloromethyl)-2-methyl-1,3-benzoxazole as a building block for drug discovery

Executive Summary

6-(Chloromethyl)-2-methyl-1,3-benzoxazole represents a specialized "dual-function" building block in medicinal chemistry. It combines the privileged benzoxazole pharmacophore —known for its bioisosteric relationship to adenine and guanine bases—with a highly reactive benzylic chloride electrophile.

Unlike its more common isomer (2-chloromethyl-6-methylbenzoxazole), this specific scaffold allows researchers to anchor the benzoxazole moiety via the benzene ring (C6 position), leaving the C2 position available for metabolic stability or further functionalization. This guide details the synthesis, handling, and application of this versatile intermediate in high-throughput library generation.

Chemical Profile & Stability[1]

-

IUPAC Name: 6-(Chloromethyl)-2-methyl-1,3-benzoxazole

-

Molecular Formula: C9H8ClNO[1]

-

Molecular Weight: 181.62 g/mol [1]

-

Reactive Moiety: Benzylic Chloride (C6-CH2Cl)

-

Core Scaffold: 2-Methylbenzoxazole

Handling Precautions:

-

Lachrymator: Like most benzylic halides, this compound is a potent eye and respiratory irritant. Handle only in a fume hood.

-

Hydrolysis Sensitivity: The C-Cl bond is susceptible to hydrolysis in moist air, generating the corresponding benzyl alcohol (inactive). Store under inert gas (Argon/Nitrogen) at 4°C.

Critical Isomer Distinction

WARNING: Do not confuse with 2-(chloromethyl)-6-methyl-1,3-benzoxazole (CAS 143708-33-2).

-

Target Molecule (This Guide): Cl-CH2- group is on the Benzene ring (Position 6).

-

Common Isomer: Cl-CH2- group is on the Oxazole ring (Position 2).

-

Impact: Using the wrong isomer will completely alter the Structure-Activity Relationship (SAR) vectors.

Synthesis Protocol: The Blanc Chloromethylation

If the specific isomer is not commercially available, it can be synthesized via the Blanc Chloromethylation of 2-methylbenzoxazole. The oxygen atom at position 1 directs the electrophilic substitution to the para position (C6), making this a regioselective transformation.

Reagents

-

Substrate: 2-Methyl-1,3-benzoxazole (1.0 equiv)

-

Reagent: Paraformaldehyde (1.5 equiv)

-

Acid/Solvent: Concentrated HCl (excess) or HCl gas

-

Catalyst: Anhydrous Zinc Chloride (ZnCl2) (0.5 equiv)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and an HCl gas inlet (or addition funnel if using conc. HCl).

-

Mixing: Dissolve 2-methylbenzoxazole and ZnCl2 in a minimal amount of glacial acetic acid or use neat conditions if the substrate is liquid. Add paraformaldehyde.[2]

-

Reaction: Heat the mixture to 60–70°C . Bubble dry HCl gas through the solution (or drip conc. HCl slowly) for 4–6 hours.

-

Mechanistic Note: The ZnCl2/HCl generates the highly electrophilic hydroxymethyl cation, which attacks the C6 position.

-

-

Quench: Pour the reaction mixture onto crushed ice/water. The product may precipitate as a solid or oil.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash the organic layer with sat. NaHCO3 (to remove acid) and Brine.

-

Purification: Dry over MgSO4 and concentrate. Recrystallize from Hexanes/Ethyl Acetate to obtain the pure 6-chloromethyl derivative.

Application Protocols: Scaffold Decoration

The chloromethyl group is a "soft" electrophile, ideal for

Protocol A: N-Alkylation (Library Synthesis)

This protocol couples the scaffold to secondary amines (e.g., piperazines, morpholines) to generate tertiary amine libraries.

Reagents:

-

6-(Chloromethyl)-2-methyl-1,3-benzoxazole (1.0 equiv)

-

Secondary Amine (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Catalyst: KI (0.1 equiv) - Essential for Finkelstein activation

-

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Dissolve the amine and base in anhydrous MeCN.

-

Add the benzoxazole building block.[3]

-

Add catalytic KI (converts -Cl to highly reactive -I in situ).

-